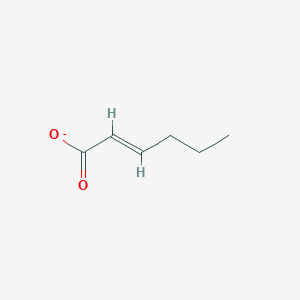

(2E)-hexenoate

Description

Historical Context and Early Discoveries of (2E)-hexenoate in Biological Systems

The investigation of natural products has a long history, with the synthesis of urea (B33335) by Friedrich Wöhler in 1828 marking a pivotal moment in organic chemistry. This opened the door to understanding and replicating the molecules of the living world. The identification of specific compounds like this compound esters came much later with the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Early research into fruit volatiles identified various esters as key components of aroma. For instance, (2E)-hexenoic acid, the precursor to this compound, has been found in apples, bananas, guavas, and tea. thegoodscentscompany.com Its esters, which contribute to the characteristic fruity and green notes, were subsequently identified in numerous fruits. Studies on strawberry (Fragaria × ananassa) aroma, for example, have identified a complex mixture of over 350 volatile compounds, with esters like ethyl hexanoate (B1226103) and methyl hexanoate being critical to the fruit's characteristic scent. oup.com Research has shown that esters sharing a hexanoate group are often correlated in their production within the fruit. csic.es Similarly, detailed analyses of pineapple volatiles revealed a variety of esters, including ethyl hexanoate and other related compounds, as major contributors to its aroma. frontiersin.org

The discovery of this compound derivatives as insect pheromones marked another significant milestone. Pheromones, chemical signals used for communication between members of the same species, have been a major focus of chemical ecology since the first identification of a moth sex pheromone in 1959. nih.gov Subsequent research identified various esters of (2E)-hexenoic acid as crucial signaling molecules for different insect species. For example, (E)-2-hexenyl (E)-2-hexenoate was identified as a component of the aggregation pheromone for the stink bug Riptortus clavatus. wur.nl Further studies revealed that other cerambycid beetles use structurally diverse pheromones, including esters like (Z)-3-decenyl (E)-2-hexenoate. researchgate.net

Significance of this compound as a Biological Ester and Signaling Molecule

The significance of this compound and its esters lies in their dual role as key contributors to the sensory properties of plants and as vital signaling molecules in insects.

As biological esters, they are fundamental to the aroma profiles of many fruits and plants. frontiersin.org Volatile esters are produced during fruit ripening and are crucial in attracting animals for seed dispersal. oup.com The specific blend of esters, including various hexanoate derivatives, determines the unique aroma of a fruit. csic.esmdpi.com For instance, (E)-2-hexenyl hexanoate is a known fatty acid ester found in green tea (Camellia sinensis). nih.gov The table below lists several this compound esters and their natural sources.

| Ester of (2E)-hexenoic acid | Natural Occurrence (Example) | Primary Role |

| Ethyl this compound | Strawberry, Pineapple | Aroma/Flavor Component |

| Methyl this compound | Strawberry | Aroma/Flavor Component |

| (E)-2-Hexenyl (E)-2-hexenoate | Riptortus clavatus (Stink Bug) | Aggregation Pheromone |

| (Z)-3-Decenyl (E)-2-hexenoate | Rosalia funebris (Banded Alder Borer) | Pheromone |

| 2-Propyl (E)-3-hexenoate | Gnorimus nobilis (Noble Chafer) | Aggregation Pheromone |

As signaling molecules, this compound esters are integral to the chemical communication systems of various insects. They can function as sex attractants or aggregation pheromones, influencing mating and social behaviors. nih.gov The bean bug, Riptortus pedestris, uses a combination of (E)-2-hexenyl (E)-2-hexenoate and (E)-2-hexenyl (Z)-3-hexenoate as pheromone components. researchgate.net In the noble chafer beetle (Gnorimus nobilis), 2-propyl (E)-3-hexenoate acts as an aggregation pheromone produced by both sexes, though it primarily attracts males. The identification and synthesis of these pheromones are critical for developing species-specific and environmentally benign pest monitoring and control strategies. researchgate.net

Scope and Research Trajectories of this compound Studies

Current and future research on this compound and its derivatives is proceeding along several interconnected paths, focusing on biosynthesis, ecological function, and practical applications.

Biosynthesis: A significant area of research is the elucidation of the biosynthetic pathways that lead to the formation of this compound and its esters in both plants and microorganisms. In plants, these esters are derived from fatty acid and amino acid metabolism. acs.orgacs.org Studies in strawberry have begun to uncover the genetic basis for the production of specific esters, identifying quantitative trait loci (QTLs) associated with clusters of related volatile compounds, such as those sharing a hexanoate group. csic.es In microorganisms, researchers are engineering pathways for the production of hexanoyl-CoA, a key precursor, to synthesize valuable compounds. google.comresearchgate.net Understanding these pathways is essential for potentially enhancing the flavor of fruits or for the biotechnological production of these compounds.

Ecological and Physiological Roles: Research continues to explore the diverse roles of these compounds in nature. This includes their function in plant defense against pathogens and their complex roles in insect chemical ecology. wur.nlresearcher.life Studies are also investigating the physiological effects of related compounds like hexanoate in mammals, where it is being examined for its potential metabolic health benefits, though this area is still emerging. nih.gov

Applications in Agriculture and Food Science: The knowledge gained from this compound research has direct practical applications. In agriculture, synthetic pheromones containing this compound esters are being developed for monitoring and managing insect pests, offering an alternative to broad-spectrum insecticides. nih.govnih.gov In food science, a deeper understanding of the compounds that constitute fruit aroma can guide breeding programs to produce more flavorful varieties and optimize food processing techniques to preserve these desirable volatiles. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9O2- |

|---|---|

Molecular Weight |

113.13 g/mol |

IUPAC Name |

(E)-hex-2-enoate |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/p-1/b5-4+ |

InChI Key |

NIONDZDPPYHYKY-SNAWJCMRSA-M |

SMILES |

CCCC=CC(=O)[O-] |

Isomeric SMILES |

CCC/C=C/C(=O)[O-] |

Canonical SMILES |

CCCC=CC(=O)[O-] |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of 2e Hexenoate

Plant Biosynthesis of (2E)-hexenoate

In plants, this compound is synthesized via the lipoxygenase (LOX) pathway, a critical route for producing a variety of defense and signaling molecules from fatty acids. mdpi.com

The primary precursors for the biosynthesis of this compound and other C6 volatiles are the C18 polyunsaturated fatty acids, linoleic acid and linolenic acid. mdpi.comresearchgate.net These fatty acids are fundamental components of cell membranes and are synthesized from acetyl-CoA. bspublications.netnih.gov The availability of these precursors is a key regulatory point and increases during certain developmental stages, such as fruit ripening, or in response to tissue damage. mdpi.com

| Precursor Substrate | Originating Pathway | Role in this compound Biosynthesis |

| Linoleic Acid (C18:2) | Fatty Acid Biosynthesis | Initial substrate for the Lipoxygenase (LOX) pathway, leading to C6 aldehydes. researchgate.net |

| Linolenic Acid (C18:3) | Fatty Acid Biosynthesis | Initial substrate for the Lipoxygenase (LOX) pathway, leading to C6 aldehydes. mdpi.comresearchgate.net |

| Acetyl-CoA | Glycolysis, Pyruvate Oxidation | Fundamental building block for fatty acid synthesis. bspublications.net |

This table summarizes the primary precursors for this compound biosynthesis in plants.

The conversion of fatty acids into this compound involves a multi-step enzymatic cascade. researchgate.net

Lipoxygenase (LOX) Action : The pathway is initiated by lipoxygenase (LOX), a non-heme iron-containing enzyme that catalyzes the dioxygenation of linoleic or linolenic acid. mdpi.comresearchgate.net This reaction forms 13-hydroperoxy-octadecadienoic acid (13-HPOD) or 13-hydroperoxy-octadecatrienoic acid (13-HPOT), respectively. mdpi.com

Hydroperoxide Lyase (HPL) Cleavage : The unstable hydroperoxides are then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme. researchgate.net This cleavage yields C6 aldehydes, such as (Z)-3-hexenal, and a C12 oxo-acid. mdpi.comresearchgate.net

Isomerization : (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal. tandfonline.com (2E)-hexenal is a direct precursor in the formation of related C6 compounds.

Reduction/Oxidation : (2E)-hexenal can be either reduced to (2E)-hexen-1-ol by an alcohol dehydrogenase (ADH) or oxidized to (2E)-hexenoic acid. researchgate.net

Esterification : The final step in forming an ester like this compound involves an alcohol acyltransferase (AAT). researchgate.netoup.com These enzymes catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol. For example, (2E)-hexenyl acetate (B1210297) is formed from (2E)-hexen-1-ol and acetyl-CoA. tandfonline.com Similarly, this compound esters are formed from a relevant alcohol and hexenoyl-CoA or from (2E)-hexen-1-ol and a different acyl-CoA. The AAT enzymes belong to the BAHD superfamily and possess highly conserved motifs, such as HXXXD and DFGWG, which are crucial for their catalytic activity. oup.com

Another proposed route involves the formation of (E)-2-Hexenoic acid from (R)-3-Hydroxyhexanoic acid, a reaction catalyzed by fatty-acid synthase. foodb.ca

| Enzyme | Abbreviation | Catalytic Function |

| Lipoxygenase | LOX | Dioxygenation of polyunsaturated fatty acids (linoleic/linolenic acid) to form hydroperoxides. researchgate.net |

| Hydroperoxide Lyase | HPL | Cleavage of hydroperoxides to form C6 and C9 aldehydes. researchgate.net |

| Alcohol Dehydrogenase | ADH | Reduction of aldehydes (e.g., (2E)-hexenal) to their corresponding alcohols (e.g., (2E)-hexen-1-ol). researchgate.net |

| Alcohol Acyltransferase | AAT | Catalyzes the final esterification step, combining an alcohol with an acyl-CoA to form an ester. oup.com |

| trans-2-enoyl-CoA reductase | TECR | Catalyzes the NADPH-dependent reduction of the carbon-carbon double bond in trans-2-enoyl-CoAs. nih.gov |

This table outlines the key enzymes involved in the plant biosynthetic pathway leading to this compound and related compounds.

The biosynthesis of this compound is tightly controlled at both the transcriptional and post-translational levels to ensure its production occurs at the appropriate time and location.

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is regulated by various families of transcription factors (TFs), which integrate developmental and environmental cues. nih.gov

MYC2: A key transcription factor in the jasmonic acid (JA) signaling pathway, MYC2 can activate the expression of genes involved in secondary metabolism in response to stimuli like (E)-2-hexenal. nih.gov

AP2/ERF: The APETALA2/Ethylene (B1197577) Response Factor (AP2/ERF) family of TFs is extensively involved in mediating plant stress responses, partly by regulating the biosynthesis of secondary metabolites. mdpi.com

bZIP: Basic leucine (B10760876) zipper (bZIP) transcription factors are also implicated in regulating aroma biosynthesis genes. researchgate.net

Ethylene Regulation: The phytohormone ethylene is a crucial regulator, often controlling the expression of genes at the final steps of aroma biosynthetic pathways, including the AAT genes responsible for ester formation. nih.gov

Post-Translational Regulation: While specific data on the post-translational modification of this compound biosynthetic enzymes is limited, general mechanisms are known to be critical for enzyme function. Protein N-glycosylation and O-GlcNAcylation, which occur through the hexosamine biosynthesis pathway (HBP), are essential for the proper folding, stability, and activity of many plant proteins, including those involved in stress responses. frontiersin.org A disruption in the HBP can impair plant growth and stress responses, suggesting its importance in regulating pathways like GLV synthesis. frontiersin.org

The production of this compound and other green leaf volatiles is rapidly induced by a variety of external and internal signals.

Phytohormones:

Jasmonates (JA): Jasmonic acid and its derivatives are central to plant defense signaling. Their levels increase in response to wounding and herbivory, leading to the upregulation of the LOX pathway and the production of volatile compounds. nih.govfrontiersin.org

Ethylene: This gaseous hormone is heavily involved in fruit ripening and stress responses. It often acts synergistically with jasmonates to control the production of volatile esters. nih.gov

Abscisic Acid (ABA): ABA is a key hormone in mediating responses to abiotic stresses like drought. youtube.com It has been shown to induce the accumulation of C6 aldehydes, such as (E)-2-hexenal, in grape berries. mdpi.com

Diethyl Aminoethyl Hexanoate (B1226103) (DA-6): This synthetic plant growth regulator has been shown to improve stress tolerance in various plants by modulating physiological processes, including photosynthesis and phytohormone levels. researchgate.net

Stressors:

Biotic Stress: Mechanical damage, such as that caused by herbivore feeding, is a potent inducer of the LOX pathway, leading to a rapid release of GLVs as a defense mechanism. tandfonline.com

Abiotic Stress: Environmental factors such as drought, high light intensity, and nutrient deficiency can trigger the production of reactive oxygen species (ROS), leading to lipid peroxidation and the subsequent activation of the LOX pathway as a protective response. researchgate.netfrontiersin.orgnih.gov The precursor, (2E)-hexenal, itself acts as a reactive short-chain leaf volatile (RSLV), a signaling molecule that can induce the expression of other stress-related genes. kobe-u.ac.jp

Microbial Biosynthesis of this compound

Certain microorganisms are also capable of synthesizing hexenoate and related compounds, typically through pathways associated with fatty acid metabolism.

The ability to produce hexanoic acid, a precursor to hexenoate esters, and related medium-chain fatty acids is found in a range of bacteria and yeasts.

Clostridium kluyveri and Megasphaera elsdenii: These anaerobic bacteria are natural producers of medium-chain fatty acids, including hexanoic acid, via the reverse β-oxidation (rBOX) pathway. researchgate.net

Lactic Acid Bacteria (LAB): Several LAB strains have demonstrated the ability to produce esters. For example, Lactococcus lactis, Leuconostoc pseudomesenteroides, and Lactobacillus rhamnosus can synthesize esters when provided with hexanoic acid as a substrate. frontiersin.org Genera such as Lactobacillus, Leuconostoc, and Weissella are known for their broad industrial applications in producing fermented foods, where they contribute significantly to the flavor profile through the synthesis of such compounds. mdpi.com

Engineered Microorganisms: Escherichia coli and the yeast Saccharomyces cerevisiae have been metabolically engineered to produce hexanoic acid and its derivatives. researchgate.net This often involves introducing heterologous genes, such as those from the rBOX pathway or specific acyl-CoA ligases and alcohol acyltransferases (AATs), to create novel production strains. researchgate.netconicet.gov.ar For instance, the β-ketothiolase gene (bktB) is crucial for elongating the carbon chain to form hexanoyl-CoA, a direct precursor for ethyl hexanoate synthesis. researchgate.net

PHA-Producing Bacteria: Polyhydroxyalkanoate (PHA) synthases (PhaC) from bacteria like Chromobacterium sp. and Cupriavidus necator can utilize hexanoate precursors to synthesize short-chain-length PHAs, indicating their metabolic capacity to process these molecules. mdpi.comresearchgate.net

Elucidation of Microbial Biosynthetic Routes

The microbial synthesis of this compound and its precursor, hexanoyl-CoA, is primarily achieved through pathways that construct the C6 backbone from smaller, central metabolites. A common and well-studied route is a reversal of the β-oxidation pathway, which systematically elongates a starting acyl-CoA molecule.

The biosynthesis of hexanoyl-CoA, a direct precursor to this compound, often commences with acetyl-CoA. researchgate.net Through a series of enzymatic reactions that mirror the reverse of fatty acid degradation, two-carbon units are sequentially added. In engineered yeast strains like Saccharomyces cerevisiae and Kluyveromyces marxianus, this pathway has been successfully implemented to produce hexanoic acid and its derivatives. researchgate.netnih.gov The production of ethyl hexanoate in these organisms, for instance, relies on the availability of the hexanoyl-CoA pool. researchgate.netresearchgate.net

The key steps in this reversed β-oxidation pathway involve the condensation of acetyl-CoA and butyryl-CoA, catalyzed by a β-ketothiolase, to form 3-ketohexanoyl-CoA. researchgate.net This intermediate is then subjected to a reduction, a dehydration, and a final reduction to yield hexanoyl-CoA. The conversion of hex-2-enoyl-CoA to hexanoyl-CoA by a trans-enoyl-CoA reductase is a critical step in this sequence. researchgate.net The formation of this compound itself would require the action of an acyl-CoA oxidase or a similar enzyme to introduce the double bond at the C2 position of hexanoyl-CoA, or the direct release of the (2E)-hexenoyl-CoA intermediate.

In some bacteria, the fatty acid de novo synthesis pathway can be a source of precursors for C6 compounds. Intermediates from this pathway can be diverted towards the production of specific molecules. tandfonline.com For example, in certain engineered bacteria, (R)-3-hydroxyacyl-acyl carrier protein (ACP) intermediates from fatty acid synthesis are converted to their corresponding CoA thioesters, which can then enter pathways for producing compounds like polyhydroxyalkanoates (PHAs). tandfonline.comnih.gov A similar diversion could theoretically lead to this compound.

The table below summarizes the key enzymatic reactions involved in the microbial biosynthesis of hexanoyl-CoA, the precursor to this compound, via the reversed β-oxidation pathway.

| Step | Reaction | Enzyme Family | Example Enzyme | Source Organism |

|---|---|---|---|---|

| 1 | Butyryl-CoA + Acetyl-CoA → 3-Ketohexanoyl-CoA | β-Ketothiolase | BktB | Cupriavidus necator |

| 2 | 3-Ketohexanoyl-CoA → 3-Hydroxyhexanoyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | Hbd | Clostridium acetobutylicum |

| 3 | 3-Hydroxyhexanoyl-CoA → Hex-2-enoyl-CoA | Enoyl-CoA Hydratase (Crotonase) | Crt | Clostridium acetobutylicum |

| 4 | Hex-2-enoyl-CoA → Hexanoyl-CoA | Trans-2-enoyl-CoA Reductase | TdTer | Treponema denticola |

Genetic Determinants and Gene Cluster Analysis for Microbial Production

The microbial production of this compound and its precursors is governed by specific genes that are often organized into biosynthetic gene clusters (BGCs). frontiersin.org Analysis of these clusters provides critical insights into pathway organization and regulation.

In the soil bacterium Cupriavidus necator H16, a promising host for biochemical production, transcriptomics studies have identified a specific gene cluster, H16_B1332-H16_B1337, that is crucial for the efficient catabolism of hexanoate. researchgate.net This cluster contains genes predicted to be involved in substrate activation and β-oxidation, highlighting its importance in hexanoate metabolism which can be bidirectional. researchgate.net

In fungi, such as Aspergillus species that produce aflatoxins, the biosynthesis begins with a hexanoate starter unit. researchgate.net This C6 unit is synthesized by a dedicated fatty acid synthase (FAS). The genes encoding this FAS, namely alA (FAS alpha subunit) and alB (FAS beta subunit), are located within the large aflatoxin BGC. researchgate.net This demonstrates that in some fungi, the genes for precursor supply are co-located with the main biosynthetic pathway genes.

Metabolic engineering efforts have successfully assembled heterologous pathways in host organisms by combining genes from various microbes. For instance, to produce ethyl hexanoate in Saccharomyces cerevisiae, a synthetic pathway was constructed using genes such as:

BktB from Cupriavidus necator, encoding a β-ketothiolase. researchgate.net

RbHbd and RbCrt from Ruminococcus bacterium CPB6, encoding a 3-hydroxybutyryl-CoA dehydrogenase and a crotonase, respectively. researchgate.net

TdTer from Treponema denticola, encoding a trans-enoyl-CoA reductase. researchgate.net

SAAT from Fragaria × ananassa (strawberry), an alcohol acyltransferase that catalyzes the final esterification step. researchgate.net

The identification of these BGCs is often facilitated by bioinformatics tools like antiSMASH and ClusterFinder, which mine genomic data to predict the presence and boundaries of secondary metabolite pathways. frontiersin.orgsecondarymetabolites.org

The table below lists key genes and clusters involved in the biosynthesis of this compound precursors in various microbes.

| Gene/Cluster | Function | Organism | Reference |

|---|---|---|---|

| H16_B1332-H16_B1337 | Gene cluster for efficient hexanoate catabolism | Cupriavidus necator H16 | researchgate.net |

| alA / alB | Fatty acid synthase genes for hexanoate starter unit | Aspergillus parasiticus | researchgate.net |

| BktB | β-Ketothiolase (Butyryl-CoA + Acetyl-CoA → 3-Ketohexanoyl-CoA) | Cupriavidus necator | researchgate.net |

| TdTer | Trans-enoyl-CoA reductase (Hex-2-enoyl-CoA → Hexanoyl-CoA) | Treponema denticola | researchgate.net |

Comparative Analysis of Biosynthetic Strategies Across Biological Kingdoms

Microbial Strategies: As detailed previously, microbes typically employ two main strategies for C6 backbone synthesis: the reversed β-oxidation pathway starting from acetyl-CoA and the fatty acid synthesis (FAS) or polyketide synthesis (PKS) machinery. researchgate.netresearchgate.net Bacterial aromatic PKSs, for instance, are composed of a collection of dissociated, monofunctional enzymes that are used iteratively. nih.gov In contrast, fungal PKSs are often large, multifunctional megasynthases where catalytic domains are part of a single polypeptide. nih.gov These pathways build the carbon chain from the ground up, offering a high degree of control over the final product structure through the selection of specific enzymes.

Plant Strategies: In plants, the most prominent route to C6 volatile compounds, including hexenals and hexenyl esters, is the lipoxygenase (LOX) pathway. mdpi.com This pathway does not build the C6 chain from scratch but rather cleaves it from pre-existing C18 polyunsaturated fatty acids like linoleic acid and α-linolenic acid.

The key steps in the plant LOX pathway are:

Oxygenation: Lipoxygenase (LOX) incorporates molecular oxygen into a C18 fatty acid to form a 13-hydroperoxy-octadecadienoic (or trienoic) acid.

Cleavage: A hydroperoxide lyase (HPL) enzyme cleaves the 13-hydroperoxide, yielding a C6 aldehyde (e.g., hexenal) and a C12 oxo-acid.

Modification: The initial C6 aldehydes can be further modified by isomerases (e.g., to form (2E)-hexenal), reduced to alcohols by alcohol dehydrogenases (ADH), and subsequently esterified to form hexenyl esters by alcohol acyltransferases (AATs). mdpi.com

This comparison highlights a fundamental divergence: microbes generally use constructive pathways (e.g., reversed β-oxidation) starting from C2 units, while plants utilize degradative pathways (e.g., LOX) starting from C18 fatty acids. While both kingdoms can produce a diverse array of volatile organic compounds, the underlying biochemical and genetic foundations are distinct. frontiersin.org

The following table provides a comparative overview of the biosynthetic strategies in microbes and plants.

| Feature | Microbial Biosynthesis | Plant Biosynthesis |

|---|---|---|

| Primary Precursor | Acetyl-CoA (C2) | Linoleic/Linolenic Acid (C18) |

| Core Pathway | Reversed β-Oxidation, Fatty Acid/Polyketide Synthesis | Lipoxygenase (LOX) Pathway |

| Key Enzymes | Thiolases, Dehydrogenases, Reductases, Synthases | Lipoxygenase, Hydroperoxide Lyase, Alcohol Dehydrogenase |

| Pathway Logic | Constructive (Carbon chain elongation) | Degradative (Carbon chain cleavage) |

| Genetic Organization | Often found in biosynthetic gene clusters (BGCs) | Genes can be clustered or dispersed in the genome |

Ecological and Inter Organismal Roles of 2e Hexenoate

(2E)-hexenoate as a Volatile Organic Compound in Plant Interactions

Plants produce a diverse array of VOCs that are essential for their health and interactions with the environment. nih.gov These compounds are involved in attracting pollinators, defending against herbivores, and communicating with other plants. nih.govresearchgate.net

This compound is a component of the complex blends of VOCs that plants release. These blends provide information about the physiological state of the plant to the surrounding community. nih.gov The emission of this compound, often as part of the green leaf volatile (GLV) profile, can be induced by biotic and abiotic stresses. GLVs, including derivatives of hexenal and hexenol, are rapidly released upon tissue damage and are crucial for plant defense responses.

This compound plays a crucial role in mediating the intricate communication between plants and insects. Plants can produce compounds that act as semiochemicals, which are signals that modify the behavior of other organisms without having direct physiological activity. nih.gov When a plant is attacked by herbivores, it releases a specific blend of VOCs, including this compound, that can serve multiple functions in plant defense. nih.gov

These herbivore-induced plant volatiles (HIPVs) can act as indirect defenses by attracting natural enemies of the attacking herbivores, such as predators and parasitoids. This tritrophic interaction is a key component of integrated pest management strategies. Furthermore, these VOCs can also function as a direct defense by repelling herbivores or deterring them from feeding.

The signaling cascade initiated by herbivore damage involves the production of plant hormones like jasmonic acid (JA) and salicylic acid (SA), which in turn regulate the synthesis and emission of VOCs. researchgate.net The release of these volatile signals can prime defenses in undamaged parts of the same plant or in neighboring plants, a phenomenon known as plant-plant communication. nih.gov This priming allows for a more rapid and robust defense response upon subsequent attack.

The role of this compound extends to the complex world of plant-microbe interactions. Plants release a variety of VOCs that can influence the colonization of their surfaces by microorganisms. researchgate.net These compounds can have antimicrobial properties, preventing the growth of pathogenic bacteria and fungi. researchgate.net For example, terpenoid volatiles have been shown to defend plants from pathogens. researchgate.net

Conversely, some microbes have evolved to utilize plant-derived VOCs as a carbon source. researchgate.net The composition of a plant's volatile blend can thus shape the microbial community on and around the plant, promoting the growth of beneficial microbes while inhibiting detrimental ones. researchgate.net This selective pressure can lead to the establishment of a microbial community that contributes to plant health and disease suppression.

Pathogens themselves can also produce metabolites that influence plant-microbe interactions. For instance, some pathogen-derived compounds can suppress the production of antibiotics by beneficial bacteria, highlighting the complex chemical signaling that occurs in the rhizosphere. nih.gov The ability of plants to recognize pathogen-associated molecular patterns (PAMPs) and initiate a defense response is a critical aspect of plant immunity. mdpi.com

This compound in Animal Chemical Communication

Chemical communication is a fundamental aspect of animal behavior, with semiochemicals mediating interactions both within and between species. plantprotection.plnih.gov Pheromones, a class of semiochemicals, are used for intraspecific communication, influencing behaviors such as mating and social organization. eagri.orgfiveable.me

This compound and its derivatives are known to function as components of insect pheromones. Pheromones are chemical signals released by an organism that elicit a specific response in another individual of the same species. americanscientist.org In many moth species, females release sex pheromones to attract males for mating. nih.gov These pheromones are often a blend of several compounds, and this compound can be one of the constituents that contribute to the species-specificity of the signal.

As a semiochemical, this compound can also be involved in interspecific communication. Allelochemicals are semiochemicals that mediate interactions between different species. plantprotection.pl For example, a plant-emitted volatile that attracts an herbivore would be classified as a kairomone for the insect. Conversely, if the same compound repels the insect, it would be an allomone for the plant.

The table below provides examples of insects where this compound or related compounds have been identified as a semiochemical.

| Species | Order | Family | Semiochemical Role |

| Anthonomus grandis | Coleoptera | Curculionidae | Aggregation pheromone component |

| Trichoplusia ni | Lepidoptera | Noctuidae | Sex pheromone component |

| Ceratitis capitata | Diptera | Tephritidae | Male-produced sex pheromone |

The chemoattractant and repellent properties of this compound are highly context-dependent. As a component of a floral scent, it can act as a chemoattractant for pollinators. However, when released from a damaged plant, it can serve as a repellent to herbivores. This dual functionality highlights the complexity of chemical signaling in ecological systems.

The specific blend of volatiles, rather than a single compound, often determines the behavioral response of an insect. nih.gov The ratio of different components in a pheromone blend is crucial for species recognition and mating success. Alterations in this ratio can lead to reproductive isolation between closely related species.

In the context of pest management, synthetic pheromones containing this compound and its derivatives are used for monitoring insect populations and in mating disruption strategies. nih.gov By releasing large amounts of a synthetic pheromone, the ability of males to locate females is disrupted, thereby reducing mating success and controlling the pest population.

Mechanistic Insights into Receptor Binding and Behavioral Responses

The perception of this compound, like other volatile organic compounds, begins with its interaction with specialized olfactory receptors. In insects, these receptors are typically ligand-gated ion channels located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensilla, primarily on the antennae. While direct research on the specific receptor for this compound is limited, studies on structurally similar compounds provide valuable insights into the likely mechanisms.

Insect olfactory receptors are not G-protein-coupled receptors as seen in vertebrates, but rather are ion channels that open upon direct binding of an odorant molecule. This binding event causes a change in the receptor's conformation, leading to an influx of ions and the generation of an electrical signal. This signal is then transmitted to the antennal lobe of the insect's brain for processing. The specificity of this interaction is determined by the molecular structure of both the odorant and the binding pocket of the receptor protein.

Research on various insect species has demonstrated that individual olfactory receptors can be broadly tuned, responding to a range of structurally related compounds, or highly specific. For instance, studies on the strawberry blossom weevil, Anthonomus rubi, have identified olfactory receptor neurons that respond to (2E)-hexenyl acetate (B1210297), a compound that shares the C6 backbone and the double bond at the second position with this compound. This suggests the existence of receptors capable of recognizing this specific chemical motif.

The behavioral responses elicited by this compound are context-dependent and vary among species. These responses are the result of the brain integrating the signals from various olfactory receptors. An odorant like this compound may activate a specific combination of receptors, creating a unique neural signature that the insect interprets to make behavioral decisions, such as host plant location, oviposition site selection, or avoidance of predators.

Table 1: Key Concepts in this compound Receptor Binding and Behavioral Response

| Concept | Description |

| Olfactory Receptors (ORs) | Ligand-gated ion channels in insects that directly bind to odorant molecules. |

| Olfactory Sensory Neurons (OSNs) | Neurons that house olfactory receptors and transmit olfactory signals to the brain. |

| Ligand Binding | The specific interaction between an odorant molecule like this compound and an olfactory receptor. |

| Combinatorial Coding | The brain's interpretation of odors based on the activation pattern of multiple olfactory receptors. |

| Behavioral Response | The resulting action of an organism upon perceiving an odor, such as attraction or repulsion. |

Broader Ecological Significance of this compound in Ecosystem Dynamics

The influence of this compound extends beyond individual interactions, impacting the structure and function of entire ecosystems. As a key component of the chemical vocabulary in many environments, it plays a crucial role in mediating complex multitrophic interactions.

One of the most well-documented roles of this compound and related C6 volatiles is in tritrophic interactions involving plants, herbivores, and their natural enemies. When a plant is damaged by an herbivore, it releases a blend of volatile organic compounds, often including derivatives of (2E)-hexenal. These herbivore-induced plant volatiles (HIPVs) serve as an indirect defense mechanism for the plant. researchgate.netnih.gov

Predators and parasitoids of the herbivores have evolved to recognize these chemical cues, using them to locate their prey or hosts. For example, certain parasitic wasps are attracted to the specific blend of volatiles, which may include this compound, released by plants under attack from their specific host caterpillars. This chemical signal acts as a "cry for help" from the plant, recruiting the third trophic level to control the herbivore population.

The ecological significance of this compound is not limited to these defensive alliances. It can also be involved in:

Interspecific Competition: The release of certain volatiles can deter other herbivores from feeding on a plant that is already infested, thus reducing competition for resources.

Microbial Interactions: Volatile compounds can influence the composition and activity of microbial communities on and around plants, which in turn can affect plant health and defense.

The production and release of this compound and other green leaf volatiles are dynamic processes, influenced by factors such as the plant species, the type of herbivore, and abiotic conditions. This variability in chemical signaling adds to the complexity and specificity of ecological interactions.

Table 2: Ecological Roles of this compound and Related Compounds

| Ecological Role | Interacting Organisms | Mechanism of Action |

| Indirect Plant Defense | Plants, Herbivores, Natural Enemies | Attraction of predators and parasitoids to herbivore-damaged plants. researchgate.netnih.gov |

| Pollinator Guidance | Plants, Pollinators | Contribution to floral scent profiles that attract pollinators. |

| Herbivore Deterrence | Plants, Herbivores | Signaling the presence of other herbivores, reducing competition. |

| Microbial Modulation | Plants, Microorganisms | Influencing the microbial community in the plant's vicinity. |

Synthetic Chemistry and Chemoenzymatic Production of 2e Hexenoate

Total Synthesis of (2E)-hexenoate and its Stereoisomers

The creation of the this compound carbon skeleton and the control of its stereochemistry are central challenges in its total synthesis. Various methods have been developed to address these challenges, from classical olefination reactions to modern catalytic approaches.

Wittig-Type Olefination Strategies for this compound Backbone Formation

The formation of the carbon-carbon double bond in this compound is frequently accomplished using Wittig-type olefination reactions. These reactions are indispensable tools for generating alkenes from carbonyl compounds. psu.edu

The Wittig reaction , which utilizes phosphonium (B103445) ylides, is a well-established method for the synthesis of α,β-unsaturated esters. adichemistry.com For instance, the reaction of an appropriate aldehyde with (carbethoxymethylene)triphenylphosphorane (B24862) can yield ethyl this compound. researchgate.nettandfonline.com The stereochemical outcome of the Wittig reaction, leading to either the (E) or (Z)-isomer, is influenced by the stability of the ylide used. Stabilized ylides, such as the one required for this compound synthesis, generally favor the formation of the (E)-alkene. adichemistry.com

A widely used and often more advantageous alternative is the Horner-Wadsworth-Emmons (HWE) reaction . psu.eduwikipedia.org This modification of the Wittig reaction employs phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org The HWE reaction typically provides excellent (E)-selectivity in the synthesis of α,β-unsaturated esters and offers the practical advantage that the water-soluble phosphate (B84403) by-product is easily removed during workup. wikipedia.orgrsc.org The E-isomer selectivity of the HWE olefination can be further enhanced by using specific bases and reaction conditions, such as lithium tert-butoxide in hexane. researchgate.net

| Olefination Method | Reactants | Key Features | Stereoselectivity |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | High yields for di- and tri-substituted alkenes. adichemistry.com | (E)-alkenes favored with stabilized ylides. adichemistry.com |

| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde, Phosphonate Carbanion | More nucleophilic carbanion, easy by-product removal. wikipedia.org | Predominantly (E)-alkenes. wikipedia.orgrsc.org |

Stereoselective and Enantioselective Synthesis Approaches

The introduction of chirality into the this compound structure is crucial for many of its applications. This is achieved through stereoselective and enantioselective synthesis strategies.

One approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. While not specifically detailed for this compound in the provided context, this is a general strategy for achieving enantioselectivity in organic synthesis. usm.edu

Asymmetric synthesis, which uses chiral catalysts or reagents to create a chiral product from a prochiral substrate, is another powerful tool. For example, the enantioselective synthesis of a 9,10-seco-taxane derivative involved the creation of a chiral intermediate, ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate, demonstrating the application of these principles to related structures. rsc.org Furthermore, the development of chiral N-heterocyclic carbene (NHC) catalysts has opened new avenues for the asymmetric synthesis of complex molecules containing moieties similar to this compound. mdpi.com

Development of Novel Catalytic Methods in this compound Synthesis

Research into novel catalytic methods for the synthesis of α,β-unsaturated esters, including this compound, is driven by the need for more efficient, atom-economical, and environmentally friendly processes.

One innovative approach is the boronic acid-catalyzed condensation of ketene (B1206846) dialkyl acetals with aldehydes. nih.gov This method provides α,β-unsaturated esters in high yields and with excellent (E)-stereoselectivity, with ethanol (B145695) or methanol (B129727) as the only by-product. nih.gov For instance, 2,4,5-trifluorophenylboronic acid has proven to be a highly active catalyst for this transformation. nih.gov

Another strategy involves the Meyer-Schuster rearrangement of propargyl alcohols into α,β-unsaturated carbonyl compounds, which can be catalyzed by gold(I) or silver(I) salts. psu.edu This method has been explored for the synthesis of ethyl trans-α,β-unsaturated esters with good stereocontrol. psu.edu

Furthermore, palladium-catalyzed α,β-dehydrogenation of saturated esters offers a direct route to α,β-unsaturated esters. organic-chemistry.org This reaction proceeds via the generation of a zinc enolate, followed by the addition of an allyl oxidant and a palladium catalyst. organic-chemistry.org Ruthenium-based olefin metathesis catalysts have also been shown to be effective in the cross-metathesis of electron-deficient olefins to produce α,β-unsaturated esters. organic-chemistry.org

Chemoenzymatic and Biocatalytic Synthesis of this compound Derivatives

The integration of biological catalysts, such as enzymes, with chemical synthesis offers powerful strategies for the production of this compound and its derivatives, particularly for accessing chiral compounds with high enantiopurity. mit.educsic.es

Application of Lipases and Esterases for Kinetic Resolution and Asymmetric Transformations

Lipases and esterases are widely used enzymes in organic synthesis due to their ability to catalyze the hydrolysis and formation of esters with high stereoselectivity. unipd.itnih.gov

Kinetic resolution , where one enantiomer of a racemic mixture reacts faster than the other, is a common application of these enzymes. clockss.org For example, lipase-catalyzed kinetic resolution of racemic esters or alcohols is a powerful method for producing optically pure compounds. clockss.orgkyoto-u.ac.jp The enantioselectivity of these reactions can be influenced by factors such as the choice of lipase (B570770), the acyl donor, and the solvent. clockss.org Lipases from Candida rugosa and Pseudomonas species have been shown to be effective in the synthesis and resolution of hexanoate (B1226103) esters. ijcce.ac.irresearchgate.net

Asymmetric transformations , such as the desymmetrization of prochiral substrates, also utilize these enzymes to create chiral molecules. researchgate.net For instance, the enantioselective hydrolysis of prochiral diesters by pig liver esterase (PLE) is a well-known method for producing chiral malonic acid half-esters. usm.edu While challenges can arise with certain substrates, the high selectivity of enzymes makes them valuable catalysts for creating stereogenic centers. usm.edunih.gov

| Enzyme | Application | Example Substrate Type | Key Outcome |

| Lipase | Kinetic Resolution (Acylation/Deacylation) | Racemic alcohols, Racemic esters | Production of enantiopure alcohols and esters. unipd.itclockss.org |

| Esterase | Kinetic Resolution (Hydrolysis) | Racemic esters | Generation of optically active acids and remaining esters. researchgate.net |

| Pig Liver Esterase (PLE) | Asymmetric Hydrolysis | Prochiral diesters | Formation of chiral malonic acid half-esters. usm.edu |

Bioreduction and Biooxidation Strategies in this compound Functionalization

Bioreduction and biooxidation reactions, catalyzed by oxidoreductases, provide methods for the stereoselective functionalization of the this compound scaffold.

Bioreduction of the carbon-carbon double bond of α,β-unsaturated compounds is a key application of ene-reductases from the 'Old Yellow Enzyme' (OYE) family. researchgate.net These flavin-dependent enzymes catalyze the asymmetric reduction of activated alkenes, such as this compound, to produce the corresponding saturated alkane. researchgate.net This process can create up to two new chiral centers with high enantioselectivity. researchgate.net The use of whole-cell biocatalysts or isolated enzymes, often with a cofactor regeneration system, makes this a powerful tool for asymmetric synthesis. researchgate.netresearchgate.net Enoate reductases have been shown to hydrogenate 2-hexenedioic acid, a related C6 dicarboxylic acid, demonstrating their potential for acting on hexenoate-type structures. researchgate.net

Biooxidation strategies, while less detailed in the provided context for this specific compound, represent another avenue for functionalization. Enzymes such as cytochrome P450 monooxygenases can catalyze a variety of oxidative reactions, including hydroxylations and epoxidations, on a wide range of substrates. csic.es The application of such enzymes could introduce new functional groups into the this compound molecule in a regio- and stereoselective manner.

Enzyme Immobilization Techniques for Enhanced Biocatalysis

The industrial viability of biocatalytic processes, including the synthesis of this compound, is often dependent on the stability and reusability of the enzymes employed. mdpi.com Enzyme immobilization addresses these challenges by confining the biocatalyst to a solid support material, which not only facilitates easy separation from the product but also can enhance its operational stability under various process conditions. mdpi.comresearchgate.netacs.orgacademie-sciences.fr This technique creates a heterogeneous biocatalyst system, preventing enzyme aggregation and allowing for continuous operation formats. mdpi.comnih.gov

Immobilization can improve an enzyme's tolerance to changes in pH and temperature and protect it from organic solvents. mdpi.comresearchgate.net However, the process is not without potential drawbacks. A loss of enzymatic activity can occur due to conformational changes induced by the immobilization process, or limitations in mass transfer where the substrate has restricted access to the enzyme's active site. researchgate.nethust.edu.vn The choice of the support material and the immobilization method is therefore critical to the success of the biocatalyst. researchgate.net For instance, while immobilization often enhances enzyme performance, the synthesis of ethyl hexanoate using lipase immobilized on kaolin (B608303) showed lower yields compared to the free enzyme, highlighting the importance of support selection. researchgate.net

Several methods are predominantly used for enzyme immobilization, each with distinct advantages and disadvantages. nih.gov These include physical adsorption, covalent bonding, entrapment, and cross-linking. researchgate.netnih.gov

Key Immobilization Techniques:

Adsorption: This is one of the simplest methods, relying on physical interactions such as van der Waals forces, hydrogen bonds, and hydrophobic interactions between the enzyme and a water-insoluble carrier. mdpi.com The process is generally mild, causing minimal changes to the enzyme's structure. mdpi.com A variety of materials, including natural polymers like chitosan (B1678972), activated carbon, and hydrophobic resins, are used as supports. mdpi.comnih.gov Lipases, often used in ester synthesis, can be effectively immobilized on hydrophobic supports through interfacial activation, which can lead to a hyperactivated and more stable enzyme form. mdpi.com

Covalent Bonding: This technique involves the formation of strong covalent linkages between functional groups on the enzyme's surface and the support matrix. mdpi.com This method provides a very stable attachment, minimizing enzyme leaching from the support. mdpi.com Common supports include epoxy resins and materials functionalized with groups like glutaraldehyde. academie-sciences.frnih.gov

Entrapment: In this method, the enzyme is physically confined within the porous network of a polymer or gel matrix, such as alginate or hydrogels. acs.orgnih.gov The enzyme is not chemically modified, but its movement is restricted. researchgate.net The pore size of the matrix must be carefully controlled to allow substrate and product diffusion while retaining the enzyme. nih.gov

Cross-Linking: This approach uses bifunctional or multifunctional reagents to create chemical bonds between enzyme molecules, forming large, insoluble aggregates. nih.gov This can be done with or without a support carrier. Cross-linked enzyme aggregates (CLEAs) are a popular carrier-free immobilization method. hust.edu.vn

The selection of a suitable carrier is crucial, with ideal properties including high surface area, mechanical strength, chemical stability, and cost-effectiveness. researchgate.net Materials range from natural polymers like chitin (B13524) and chitosan to inorganic materials and synthetic polymers. nih.gov Advanced materials like covalent organic frameworks (COFs) and self-assembled polyhydroxyalkanoate (PHA) particles are also being explored as novel scaffolds for enzyme immobilization. nih.govacs.org

| Immobilization Technique | Description | Common Supports | Advantages | Disadvantages |

|---|---|---|---|---|

| Adsorption | Enzyme binds to the support surface via weak physical forces (e.g., van der Waals, hydrogen bonds). mdpi.com | Activated Carbon, Chitosan, Hydrophobic Resins, Kaolin. mdpi.comresearchgate.netnih.gov | Simple, mild conditions, minimal enzyme denaturation, support can be reused. mdpi.commdpi.com | Weak binding can lead to enzyme leaching; non-specific binding. mdpi.com |

| Covalent Bonding | Formation of strong, stable chemical bonds between the enzyme and the support. mdpi.com | Epoxy Resins, Glutaraldehyde-activated supports. academie-sciences.frnih.gov | Strong attachment prevents leaching, high stability. mdpi.com | Can cause conformational changes leading to activity loss; harsh chemicals may be used. researchgate.nethust.edu.vn |

| Entrapment | Physical confinement of enzymes within a porous matrix without chemical bonding to the support. nih.gov | Alginate Gels, Polyacrylamide, Hydrogels. acs.orgnih.gov | Generally applicable, protects enzyme from harsh environments. nih.gov | Mass transfer limitations for substrate/product; potential for enzyme leakage. researchgate.net |

| Cross-Linking | Intermolecular cross-linking of enzyme molecules using multifunctional reagents to form insoluble aggregates (CLEAs). hust.edu.vnnih.gov | Carrier-free or on a support. hust.edu.vn | High enzyme loading, high stability. hust.edu.vn | Can lead to significant activity loss if active sites are blocked; diffusion limitations. researchgate.net |

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies of this compound

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological or chemical activity. mdpi.com Through systematic chemical modification (derivatization) and the synthesis of related molecules (analogs), researchers can identify the key structural features—known as the pharmacophore—responsible for a desired effect. mdpi.comchemmethod.com This knowledge is then used to design new compounds with enhanced potency, selectivity, or improved physicochemical properties. mdpi.com For this compound and its related structures, derivatization efforts have focused on exploring and enhancing their potential as therapeutic agents.

Research has shown that modifying the basic hexanoate skeleton can lead to compounds with significant biological activities. For example, a series of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives were synthesized to evaluate their therapeutic potential. eurjchem.comresearchgate.net In this work, beta-aryl keto hexanoic acids were first synthesized and then esterified, followed by the introduction of a ketoxime group. eurjchem.comresearchgate.net The resulting derivatives were tested for anti-inflammatory, antioxidant, and antibacterial properties. eurjchem.comresearchgate.net Several compounds, particularly 7c, 7f, 7i, and 7l from the study, demonstrated excellent anti-inflammatory activity, with IC50 values superior to the standard drug diclofenac (B195802). eurjchem.comresearchgate.net Furthermore, many of the synthesized analogs showed promising activity against Gram-positive bacteria like S. aureus and B. subtilis. eurjchem.comresearchgate.net

In another study, derivatives of 1,5-benzothiazepine (B1259763) were synthesized starting from Ethyl-[2-n-butyl-2-hydroxy methyl] hexanoate. jocpr.com These novel compounds were evaluated for anti-angiogenic and antioxidant activities. The synthesized derivatives exhibited very good inhibition of capillary proliferation, and in nitric oxide assays, they proved to be more potent free-radical scavengers than the well-known antioxidant butylated hydroxytoluene (BHT). jocpr.com

The synthesis of analogs can also involve changes in stereochemistry. A comprehensive stereochemical-SAR study was conducted on Tetrahydrolipstatin (THL), a potent lipase inhibitor that contains a hexanoyl group. nih.gov By synthesizing seven different stereoisomers of THL, researchers could probe the structural requirements of the enzyme's active site. nih.gov The study found that while the natural stereoisomer (THL) was the most potent (IC50 = 4.0 nM), several other stereoisomers retained significant inhibitory activity (IC50s from 8.0 to 20 nM). nih.gov This indicates that while the specific stereochemistry of THL is optimal, the enzyme can accommodate some variation, providing valuable information for the design of future lipase inhibitors. nih.gov

These examples demonstrate that the hexanoate scaffold is a versatile starting point for chemical modification. By introducing different functional groups (aryl rings, oximes), changing substituents, or altering stereochemistry, it is possible to generate analogs with a wide range of biological activities. eurjchem.comjocpr.comnih.gov

| Parent Structure/Starting Material | Derivatization/Analog Strategy | Resulting Compound Class | Investigated Activity | Key Finding | Reference |

|---|---|---|---|---|---|

| Beta-aryl keto hexanoic acids | Esterification and formation of ketoximes. | Methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoates. | Anti-inflammatory, Antibacterial, Antioxidant. | Some analogs showed anti-inflammatory activity superior to diclofenac and promising antibacterial activity against Gram-positive bacteria. eurjchem.comresearchgate.net | eurjchem.com, researchgate.net |

| Ethyl-[2-n-butyl-2-hydroxy methyl] hexanoate | Used as a building block for synthesizing 1,5-benzothiazepin-4-(5H)-one derivatives. | 1,5-benzothiazepin-4-(5H)-one derivatives. | Anti-angiogenic, Antioxidant. | Derivatives showed excellent inhibition of capillary proliferation and potent free-radical scavenging activity. jocpr.com | jocpr.com |

| Tetrahydrolipstatin (contains hexanoyl group) | Synthesis of seven different stereoisomers. | Diastereomers of Tetrahydrolipstatin. | Lipase Inhibition. | The natural stereoisomer was most potent, but several other isomers retained significant activity, defining the structural space of the enzyme's active site. nih.gov | nih.gov |

| 2-Hexenoic acid | Epoxidation of the double bond. | 4,5-Epoxy-2-hexenoic acid and its derivatives. | Cytotoxicity. | Derivatives demonstrated significant cytotoxicity against human epidermoid carcinoma KB cells. |

Advanced Analytical Methodologies for 2e Hexenoate Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of (2E)-hexenoate from complex mixtures. Different chromatographic techniques are employed based on the specific research question, from identifying its presence in a volatile profile to determining its exact concentration and enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound and its esters. In this method, a sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS for the analysis of volatile compounds in solid and liquid samples. researchgate.net This method involves exposing a coated fiber to the headspace above a sample, where volatile analytes partition onto the fiber. The fiber is then inserted into the GC injector for analysis. The choice of fiber coating, extraction time, and temperature are critical parameters that are optimized to ensure efficient extraction of the target analytes. researchgate.net For instance, in the analysis of volatile compounds in grapes, a polydimethylsiloxane (B3030410) (PDMS) fiber was found to be effective. researchgate.net

Research has successfully utilized HS-SPME/GC-MS to identify and profile volatile compounds in various matrices, including fruits and beverages. researchgate.netresearchgate.net For example, ethyl this compound has been identified as a volatile component in brandies. nist.gov In a study on passion fruit volatiles, HS-SPME with a DVB/CAR/PDMS fiber followed by GC-MS analysis allowed for the identification of 169 volatile compounds, which helped in discriminating between different species and varieties. researchgate.net Similarly, the volatile profiles of red wines have been analyzed to distinguish their geographical origins, with ethyl 2-hexenoate being one of the identified esters. scielo.org.za The identification of compounds is typically achieved by comparing their mass spectra and retention indices with those in spectral libraries like the NIST library. researchgate.netscielo.org.za

Table 1: Selected Research Findings Using GC-MS for Volatile Profiling

| Sample Matrix | Identified Compounds Including this compound derivatives | Analytical Technique | Key Findings |

| Passion Fruit | 169 volatile compounds, including various esters | HS-SPME/GC-MS | The volatile profile can effectively differentiate between passion fruit species and varieties. researchgate.net |

| Cabernet Sauvignon Grapes and Wines | 27 flavor compounds, including (E)-2-hexenal | HS-SPME/GC-MS | Enabled the monitoring of selected volatiles throughout the winemaking process. researchgate.net |

| Red Wines | Various aroma compounds, including ethyl 2-hexenoate | HS-SPME/GC-MS | Specific volatile compounds can be used as discriminant variables to determine the geographical origin of wines. scielo.org.za |

| Brandies | Profile of volatile compounds | Headspace solid-phase microextraction followed by GC-MS | Ethyl this compound was identified as a component. nist.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound in various samples. libretexts.orgchromatographyonline.com The principle of HPLC involves pumping a liquid solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). libretexts.org Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. libretexts.org

HPLC systems are equipped with various detectors, such as UV-Vis, refractive index (RID), and mass spectrometry (MS) detectors, to identify and quantify the separated compounds. libretexts.orgdlsu.edu.ph For quantitative analysis, a calibration curve is typically constructed using standard solutions of the analyte at known concentrations. nih.gov The peak area of the analyte in the sample chromatogram is then compared to the calibration curve to determine its concentration. nih.gov The high sensitivity of HPLC-MS allows for the detection of compounds at picogram to femtogram levels. nih.gov

Different modes of HPLC, such as normal-phase, reversed-phase, and ion-exchange chromatography, can be employed depending on the polarity of the analyte and the sample matrix. libretexts.org Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is the most common mode used for the analysis of a wide range of organic compounds.

Table 2: HPLC System Components and their Functions

| Component | Function |

| Pump | Forces the mobile phase through the system at a specific flow rate. libretexts.org |

| Injector | Introduces the liquid sample into the mobile phase flow stream. libretexts.org |

| Column | The core of the HPLC system where the separation of sample components occurs. libretexts.org |

| Detector | Detects the individual molecules as they elute from the column. libretexts.org |

| Data System (Computer) | Controls the HPLC instrument and processes the data from the detector for qualitative and quantitative analysis. libretexts.org |

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized form of chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are molecules that are non-superimposable mirror images of each other and often exhibit different biological activities. Therefore, determining the enantiomeric purity of a compound like this compound is crucial, especially in pharmaceutical applications. libretexts.org

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. pharmaknowledgeforum.com Cyclodextrin-based stationary phases are widely used in chiral gas chromatography (GC). pharmaknowledgeforum.com The selection of the appropriate CSP and chromatographic conditions is critical for achieving successful enantiomeric separation. pharmaknowledgeforum.com

Chiral GC and chiral HPLC are the two main techniques used for enantiomeric purity assessment. Chiral GC is suitable for volatile compounds and offers advantages such as fast analysis and low cost. pharmaknowledgeforum.com Chiral HPLC is more versatile and can be used for a wider range of compounds. researchgate.net In some cases, derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can be separated on a non-chiral column, is an alternative approach. libretexts.org The enantiomeric purity is typically expressed as enantiomeric excess (ee), which is the percentage of the major enantiomer minus the percentage of the minor enantiomer. thieme-connect.de

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for elucidating the precise chemical structure of this compound. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. researchgate.netlibretexts.org It is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, can absorb radiofrequency energy at specific frequencies. libretexts.org The exact frequency depends on the chemical environment of the nucleus, providing detailed information about the molecular structure. libretexts.org

For this compound, ¹H NMR and ¹³C NMR are the most common types of NMR experiments. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different atoms in the molecule, which is crucial for unambiguous structural elucidation. mdpi.comnih.gov For instance, COSY experiments show correlations between coupled protons, while HSQC and HMBC experiments reveal correlations between protons and carbons that are one bond or multiple bonds apart, respectively. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. mugberiagangadharmahavidyalaya.ac.inwebassign.net It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. mugberiagangadharmahavidyalaya.ac.in

The IR spectrum of this compound would show characteristic absorption bands for the functional groups it contains. The C=C double bond in the hexenoate chain will have a characteristic stretching vibration. Similarly, the C=O carbonyl group of the ester will exhibit a strong absorption band in a specific region of the IR spectrum. libretexts.org The region of the spectrum from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions that is unique to a particular molecule. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Alkene | C=C | 1620-1680 | Variable |

| Ester | C=O | 1735-1750 | Strong |

| Ester | C-O | 1000-1300 | Strong |

| Alkane | C-H | 2850-3000 | Strong |

Note: The exact positions of the absorption bands can be influenced by the molecular structure and environment.

Sample Preparation and Extraction Protocols for Biological Matrices

The accurate quantification of this compound and other short-chain fatty acids (SCFAs) in biological matrices presents analytical challenges due to their volatility, low concentrations, and the complexity of the sample matrix. rsc.org Effective sample preparation is therefore a critical step to isolate these compounds, remove interfering substances, and enhance detection sensitivity prior to analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.net

Commonly employed methods involve acidification, extraction, and often derivatization. Acidification of the sample, typically using hydrochloric acid, is a crucial first step that protonates the carboxylate group of this compound, reducing its polarity and facilitating its extraction from the aqueous biological matrix into an organic solvent. nih.gov

Liquid-Liquid Extraction (LLE) is a widely used technique for SCFA extraction. nih.govfrontiersin.org After acidification, an organic solvent is added to the sample, followed by vigorous mixing and centrifugation to separate the organic layer containing the SCFAs. researchgate.net The choice of solvent is critical; methyl tert-butyl ether (MTBE) is often preferred over others like diethyl ether because it can reduce background noise during analysis. nih.gov In some protocols, distilled water is used as a surrogate matrix to develop and validate the extraction method, ensuring comparable recovery from the target biological samples. nih.gov

Solid-Phase Extraction (SPE) offers an alternative or supplementary cleanup step. mdpi.comnih.gov This technique uses a solid sorbent packed in a cartridge to retain either the analytes of interest or the matrix interferences. nih.gov For instance, a method using an acetone (B3395972) extraction followed by enrichment on a Bond Elut Plexa SPE column has been developed for fecal and intestinal samples, demonstrating good recovery and reproducibility. mdpi.com

Derivatization is frequently required, especially for GC-MS analysis, to increase the volatility and thermal stability of SCFAs, as well as to improve their chromatographic peak shape and mass spectrometric sensitivity. rsc.orgfrontiersin.org An in situ extraction and derivatization method using pentafluorobenzyl bromide (PFBBr) as the derivatizing agent has been shown to be effective for fecal samples, reducing sample workup time and limiting the loss of volatile SCFAs. rsc.org

The selection of a specific protocol depends on the biological matrix (e.g., feces, plasma, serum, tissue), the required sensitivity, and the available analytical instrumentation. nih.govfrontiersin.org

Table 1: Overview of Extraction Protocols for Short-Chain Fatty Acids in Biological Matrices

| Matrix | Extraction/Cleanup Method | Key Reagents | Analytical Platform | Key Findings |

|---|---|---|---|---|

| Human Plasma, Serum, Feces; Mouse Cecum Tissue | Liquid-Liquid Extraction (LLE) | Hydrochloric acid, methyl tert-butyl ether (MTBE) | GC-MS | MTBE was selected as the optimal solvent to reduce background noise; the method was validated for linearity, precision, and recovery. nih.gov |

| Fecal and Intestinal Samples | Solid-Phase Extraction (SPE) | Acetone, Bond Elut Plexa column | GC-FID | The method is rapid, uses relatively inexpensive reagents, and provides high recovery (98-138%) and reproducibility. mdpi.com |

| Rat Fecal Samples | In situ Extraction and Derivatization | Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), pentafluorobenzyl bromide (PFBBr) | GC-MS/MS | This one-pot procedure reduces analysis time and minimizes the loss of SCFAs during sample handling. rsc.org |

Integration of Metabolomics and Fluxomics for Pathway Analysis

Understanding the functional role of this compound in biological systems requires not only measuring its concentration but also elucidating its dynamic involvement in metabolic pathways. The integration of metabolomics and fluxomics provides a powerful approach to achieve this comprehensive understanding. frontiersin.orgnih.gov

Metabolomics provides a static snapshot of the complete set of small-molecule metabolites, including this compound, in a biological sample at a specific point in time. mdpi.com By comparing the metabolite profiles of cells or tissues under different conditions (e.g., health versus disease), researchers can identify significant changes in metabolite concentrations. frontiersin.org Subsequent pathway analysis using tools like MetaboAnalyst can then map these altered metabolites onto known metabolic pathways to infer which cellular processes are perturbed. mdpi.com For example, a metabolomics study might reveal elevated levels of this compound and other fatty acids, suggesting a dysregulation in fatty acid metabolism. scispace.com

Fluxomics , on the other hand, measures the rates of metabolic reactions, or fluxes, providing a dynamic view of metabolism. nih.gov The most common technique is 13C-based metabolic flux analysis (MFA), where a stable isotope-labeled substrate (e.g., 13C-glucose) is introduced into the system. By tracking the incorporation of the 13C label into downstream metabolites, the rates of the enzymatic reactions that produced them can be calculated. nih.gov This reveals how a cell is actively utilizing its metabolic network.

This joint analysis is crucial for constructing accurate, condition-specific metabolic models and for identifying key regulatory nodes in pathways involving this compound. frontiersin.orgresearchgate.net By linking changes in metabolite pools to the dynamic fluxes that govern them, researchers can gain deeper insights into metabolic function and dysfunction.

Table 2: Roles of Metabolomics and Fluxomics in Pathway Analysis

| 'Omics' Approach | Primary Data Generated | Role in Pathway Analysis | Example Insight |

|---|---|---|---|

| Metabolomics | Comprehensive profile of metabolite concentrations (e.g., µmol/g). mdpi.comntnu.edu | Identifies which metabolites are present and their relative abundance; highlights significantly altered metabolic pools under different conditions. frontiersin.org | Detection of elevated 5-oxoproline and long-chain acylcarnitines in drug-resistant cancer cells, pointing to perturbed glutathione (B108866) and fatty acid metabolism. mdpi.com |

| Fluxomics | Rates of metabolic reactions (fluxes), often determined using stable isotope tracers (e.g., 13C). nih.gov | Quantifies the flow of molecules through metabolic pathways; reveals how metabolic networks are rewired in response to stimuli. researchgate.net | Quantification of increased carbon flux through the pentose (B10789219) phosphate (B84403) pathway to meet a high demand for NADPH in yeast. nih.gov |

| Integrated Analysis | Combined dataset of metabolite levels and reaction rates. | Provides a systems-level understanding by linking static metabolite concentrations to the dynamic reaction rates that control them. frontiersin.orgresearchgate.net | Demonstrating that an observed accumulation of pathway intermediates (metabolomics) is caused by a transcriptional and metabolic redirection of carbon flow (fluxomics) to maintain redox balance. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-oxoproline |

| Acetone |

| Acylcarnitines |

| Diethyl ether |

| Hydrochloric acid |

| Methyl tert-butyl ether (MTBE) |

| NADPH |

| Pentafluorobenzyl bromide (PFBBr) |

Enzymology and Metabolic Fate of 2e Hexenoate

Characterization of Enzymes Involved in (2E)-hexenoate Biotransformation

The enzymatic landscape for this compound metabolism is comprised of several key classes of enzymes, including reductases, oxidoreductases, esterases, and lipases, each playing a distinct role in the lifecycle of this compound.

Reductases and Oxidoreductases Acting on this compound Precursors

The biosynthesis and modification of this compound and its precursors are critically dependent on the action of reductases and oxidoreductases. For instance, the conversion of hex-2-enoyl-CoA to hexanoyl-CoA can be catalyzed by the TdTer gene from Treponema denticola. researchgate.net In the context of polyhydroxyalkanoate (PHA) biosynthesis, PHA synthases (PhaC) are classified based on their substrate specificity. Class I, III, and IV synthases produce short-chain-length PHAs from precursors like hexanoate (B1226103), while Class II enzymes synthesize medium-chain-length PHAs. preprints.orgnih.gov The reduction of NADP+ by ferredoxin-NAD(P)+ reductase (Fnr) is significant for the synthesis of alcohols like ethanol (B145695) and butanol in some solventogenic Clostridia. researchgate.net

Ene-reductases, a class of oxidoreductases, are also noteworthy. A thermophilic-like ene-reductase, FOYE-1, from the acidophilic iron-oxidizing bacterium "Ferrovum" sp. JA12, has been identified and shown to be active on N-phenylmaleimide and N-phenyl-2-methylmaleimide, utilizing both NADPH and NADH as cofactors. nih.gov Furthermore, two stereospecific tropinone (B130398) reductases are involved in tropane (B1204802) alkaloid metabolism, reducing tropinone to either tropine (B42219) or pseudotropine. nih.gov These enzymes are NADPH-dependent short-chain dehydrogenases. nih.gov

Esterases and Lipases in this compound Hydrolysis

Esterases and lipases are central to the hydrolysis of this compound esters. These carboxylester hydrolases are distinguished by their substrate preferences: esterases typically hydrolyze water-soluble esters with short acyl chains, while lipases act on water-insoluble triglycerides with long-chain fatty acids. researchgate.netresearchgate.net However, this distinction can be nuanced, as some enzymes exhibit overlapping specificities. nih.gov

Lipases, such as those from Rhizomucor miehei, have been shown to be effective in synthesizing ethyl hexanoate through transesterification. oup.com The activity of these enzymes is influenced by factors like temperature, with an optimal range often observed, beyond which deactivation occurs. oup.com Studies on carboxylesterases from Arabidopsis thaliana have revealed their role in the hydrolysis of xenobiotics, indicating their involvement in plant secondary metabolism. researchgate.net The kinetic properties of these enzymes, such as their Michaelis-Menten constant (Km), can vary depending on the acyl chain length of the substrate. researchgate.net For instance, some plant carboxylesterases show decreasing Km values with increasing acyl chain length. researchgate.net

Biosynthetic Enzymes and their Specificity for this compound Production

The biosynthesis of this compound and its derivatives is carried out by a range of enzymes with specificities for different precursors and reaction types. In the production of ethyl hexanoate, the β-ketothiolase encoded by the BktB gene from Cupriavidus necator is crucial for converting butyryl-CoA to 3-ketohexanoyl-CoA. researchgate.net The final step, the synthesis of ethyl hexanoate from hexanoyl-CoA and ethanol, can be catalyzed by alcohol acyltransferases (AATs), such as the SAAT gene product from Fragaria × ananassa. researchgate.net